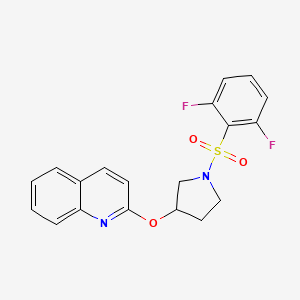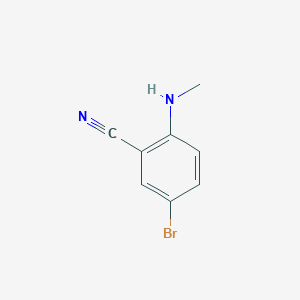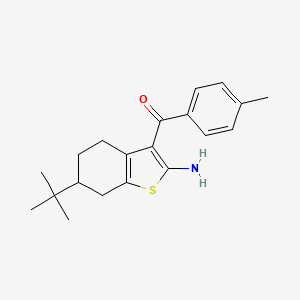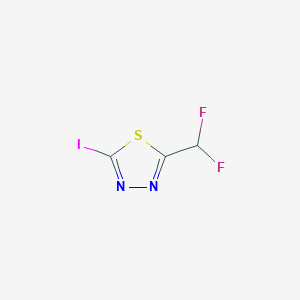
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core linked to a pyrrolidine ring, which is further substituted with a 2,6-difluorophenylsulfonyl group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones under acidic or basic conditions.
Introduction of the 2,6-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Quinoline: The final step involves the coupling of the sulfonylated pyrrolidine with a quinoline derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially yielding amines or thiols.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the quinoline ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions that may include solvents like dimethylformamide or acetonitrile and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or thiols
Aplicaciones Científicas De Investigación
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-((2,6-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline: Similar structure but with chlorine atoms instead of fluorine.
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)isoquinoline: Isoquinoline core instead of quinoline.
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Benzene core instead of quinoline.
Uniqueness
The presence of the 2,6-difluorophenylsulfonyl group and the specific arrangement of the quinoline and pyrrolidine rings confer unique chemical and biological properties to 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline. These properties include enhanced stability, specific binding affinities, and distinct reactivity patterns compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-15-5-3-6-16(21)19(15)27(24,25)23-11-10-14(12-23)26-18-9-8-13-4-1-2-7-17(13)22-18/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMWSIZQNUXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2827194.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)

![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)
![4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline](/img/structure/B2827201.png)
![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2827202.png)





![2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid](/img/structure/B2827212.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2827213.png)
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827215.png)
